molecular formula C11H15BrClN B1523474 {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride CAS No. 1333825-68-5

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride

Cat. No.: B1523474
CAS No.: 1333825-68-5
M. Wt: 276.6 g/mol
InChI Key: JZIMFVAHAHDYEP-UHFFFAOYSA-N
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Description

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride is an organic compound with the molecular formula C11H15BrClN and a molecular weight of 276.6 g/mol.

Preparation Methods

The synthesis of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride typically involves the bromination of cyclopropyl methyl ketone derivatives. One common method includes the reaction of ketones or aldehydes with bromine in the presence of a base such as triethylamine (Et3N) and cyanogen bromide (BrCN) . This reaction yields α-bromo carbonyl compounds, which are then further reacted with methylamine to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide (NaN3) or sodium cyanide (NaCN), leading to the formation of azides or nitriles.

Scientific Research Applications

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride can be compared with other similar compounds, such as:

    {[1-(4-Chlorophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a bromine atom, leading to different chemical and biological properties.

    {[1-(4-Fluorophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride: The presence of a fluorine atom imparts unique properties, making it useful in different applications.

Properties

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-13-8-11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIMFVAHAHDYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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